REACTION_CXSMILES
|
C(S[C:4]1N=C[C:7]([C:10]([Cl:12])=[O:11])=[C:6]([Cl:13])[N:5]=1)C.C(SC1NC(=O)C(C(O)=O)=CN=1)C.P(Cl)(Cl)(Cl)=O.OC1C(C(O)=O)=NC2[C:35](=[CH:36][CH:37]=[CH:38][CH:39]=2)[N:34]=1.S(Cl)(Cl)=O>CN(C)C=O>[Cl:13][C:6]1[C:7]([C:10]([Cl:12])=[O:11])=[N:34][C:35]2[C:4](=[CH:39][CH:38]=[CH:37][CH:36]=2)[N:5]=1
|
Name
|
o-Halogeno-(hetero-)aryl-carboxylic acid halides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)SC1=NC(=C(C=N1)C(=O)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)SC1=NC=C(C(N1)=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=NC2=CC=CC=C2N=C1C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to the invention, and processes for their preparation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=CC=C2N=C1C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |